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Compound of Interest

Compound Name: Flibanserin

Cat. No.: B1672775 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Flibanserin, marketed under the brand name Addyi, is a non-hormonal medication approved

for the treatment of premenopausal women with hypoactive sexual desire disorder (HSDD).[1]

Originally investigated as an antidepressant, its unique pharmacological profile led to its

development for HSDD. This technical guide provides an in-depth overview of the molecular

structure, chemical properties, and analytical methodologies related to Flibanserin, intended to

serve as a comprehensive resource for professionals in the fields of medicinal chemistry,

pharmacology, and drug development.

Molecular Structure and Identification
Flibanserin is a complex molecule featuring a benzimidazolone core linked to a piperazine

ring, which in turn is substituted with a trifluoromethylphenyl group.

Table 1: Compound Identification
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Identifier Value

IUPAC Name
1-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-

yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one[2]

CAS Number 167933-07-5[1]

Molecular Formula C₂₀H₂₁F₃N₄O[2]

Molecular Weight 390.41 g/mol [2]

Canonical SMILES
C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=

CC=CC(=C4)C(F)(F)F

InChI Key PPRRDFIXUUSXRA-UHFFFAOYSA-N

Physicochemical Properties
The physicochemical properties of Flibanserin are crucial for its formulation, delivery, and

pharmacokinetic profile.

Table 2: Physicochemical Data of Flibanserin
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Property Value
Experimental
Conditions/Notes

Physical State White to off-white powder

Melting Point Not explicitly found

pKa ~5.9 Weakly acidic compound

LogP 3.4 - 4.3

Solubility

   Water Insoluble

   Ethanol ~15 mg/mL

   DMSO ~30 mg/mL

   Dimethylformamide (DMF) ~30 mg/mL

   Methylene Chloride Very soluble

   Chloroform Freely soluble

   Acetone Soluble

   Toluene Sparingly soluble

   Acetonitrile Sparingly soluble

   Aqueous Buffer (pH 7.2) ~0.2 mg/mL (in 1:4 DMF:PBS)

   0.1 N HCl 6.2 mg/mL

   0.05 M Phosphate Buffer (pH

6.8)
0.002 mg/mL

Spectroscopic and Analytical Data
Detailed spectroscopic data is essential for the identification, characterization, and

quantification of Flibanserin.

Spectroscopic Data
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Table 3: Spectroscopic Data of Flibanserin

Technique Key Data

UV-Vis Spectroscopy λmax at 204, 250, and 281 nm in methanol

Fourier-Transform Infrared (FT-IR)

Spectroscopy

Characteristic peaks at 1686 cm⁻¹ (C=O

stretching), 1610 cm⁻¹ (N-H bending), and in the

region of 1401–1448 cm⁻¹ (aromatic C=C)

¹H and ¹³C Nuclear Magnetic Resonance (NMR)

Spectroscopy

Detailed spectral data with assignments is not

readily available in the searched literature.

Mass Spectrometry (MS)
Parent Ion (M+H)⁺: m/z 391.1741. A key

fragment ion is observed at m/z 161.0704.

Analytical Methodologies
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass

spectrometry (LC-MS/MS) are the primary methods for the analysis of Flibanserin.

Table 4: Representative HPLC Method for Flibanserin Analysis

Parameter Condition

Column Agilent C18 (150 x 4.6 mm, 5 µm)

Mobile Phase
0.01M Potassium phosphate monohydrate

buffer (pH 3.5) : Acetonitrile (60:40, v/v)

Flow Rate 1.0 mL/min

Detection UV at 248 nm

Retention Time ~2.8 min

Linearity Range 20 - 200 µg/mL

Mechanism of Action and Receptor Binding
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Flibanserin's pharmacological effects are mediated through its interaction with various

neurotransmitter receptors in the central nervous system. It acts as a multifunctional serotonin

agonist and antagonist.

Signaling Pathway
Flibanserin is a full agonist at the 5-HT₁ₐ receptor and an antagonist at the 5-HT₂ₐ receptor.

This dual activity is believed to result in a decrease in serotonin levels while increasing the

levels of dopamine and norepinephrine in the prefrontal cortex, which are neurotransmitters

implicated in sexual desire and arousal.

Receptor Interaction Neurotransmitter Modulation

Physiological EffectFlibanserin

5-HT1A ReceptorAgonist

5-HT2A Receptor

Antagonist

Serotonin ReleaseDecreases

Dopamine ReleaseIncreases

Norepinephrine Release

Increases

Increased Sexual Desire

Inhibitory Effect Mitigated

Excitatory Effect Enhanced

Excitatory Effect Enhanced

Click to download full resolution via product page

Caption: Flibanserin's dual action on serotonin receptors modulates neurotransmitter levels.

Receptor Binding Affinities
The binding affinity of Flibanserin to various receptors has been determined through

radioligand binding assays.

Table 5: Receptor Binding Profile of Flibanserin
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Receptor Ki (nM) Activity

5-HT₁ₐ 1 Full Agonist

5-HT₂ₐ 49 Antagonist

5-HT₂ₑ 88.3 Antagonist

5-HT₂ₒ 89.3 Antagonist

Dopamine D₄ 4 - 24
Antagonist/Very Weak Partial

Agonist

Synthesis of Flibanserin
Several synthetic routes for Flibanserin have been reported. A common approach involves the

N-alkylation of 1-(3-(trifluoromethyl)phenyl)piperazine with a benzimidazolone derivative.

Representative Synthetic Scheme
A generalized synthetic pathway is outlined below:

1-(3-(Trifluoromethyl)phenyl)piperazine

Flibanserin

2-Chloro-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)acetamide Base (e.g., K₂CO₃)
Solvent (e.g., Acetonitrile)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1672775?utm_src=pdf-body
https://www.benchchem.com/product/b1672775?utm_src=pdf-body
https://www.benchchem.com/product/b1672775?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672775?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. researchgate.net [researchgate.net]

2. Mass Spectrometry-Based Rapid Quantitative Bioanalysis of Flibanserin: Pharmacokinetic
and Brain Tissue Distribution Study in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Flibanserin: A Comprehensive Technical Guide on its
Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1672775#flibanserin-s-molecular-structure-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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